Molecular Physicochemical Differentiation from the Closest Structural Analog
The target compound (MW 417.53 g/mol, C24H23N3O2S) is structurally differentiated from the nearest cataloged analog, 3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1114656-87-9; MW 468.6 g/mol, C27H24N4O2S) . The replacement of the target’s N3-cyclopentyl substituent (cLogP ~4.2) with an N3-(4-dimethylaminophenyl) group (cLogP ~5.1) in the analog introduces an additional basic nitrogen and increases both molecular weight and lipophilicity, which are predicted to reduce passive permeability and elevate metabolic instability relative to the target compound.
| Evidence Dimension | Molecular Weight (MW) and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 417.53 g/mol; cLogP = 4.2 (calculated). C24H23N3O2S. |
| Comparator Or Baseline | 3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one: MW = 468.6 g/mol; cLogP = 5.1 (calculated). C27H24N4O2S. |
| Quantified Difference | ΔMW = +51.07 g/mol; ΔcLogP = +0.9 |
| Conditions | In silico prediction using ChemAxon/ALOGPS platform. |
Why This Matters
A lower cLogP and molecular weight are statistically associated with higher probability of oral bioavailability and lower renal clearance, making the target compound a more favorable starting point for in vivo PK optimization than the N3-aryl analog.
